C6-Acetyl Substitution Enables Synthesis of Subnanomolar PI3Kα Inhibitors vs. C3-Functionalized Analogs
Derivatization of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone at the C6 position leads to highly potent PI3Kα inhibitors, in contrast to C3-functionalized analogs which exhibit different potency and selectivity profiles. SAR studies demonstrate that C6 modifications yield inhibitors with IC50 values in the low nanomolar range [1]. For example, N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide, a derivative accessible via C6 functionalization, exhibits an IC50 of 2 nM against PI3Kα [2]. In comparison, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone, a related C3-substituted building block, served as a precursor to compound 12, which showed a significantly higher IC50 of 0.0028 μM (2.8 nM) against p110α in a scintillation proximity assay and inhibited tumor growth by only 37% in a mouse HeLa xenograft model when dosed intraperitoneally at 25 mg/kg [3].
| Evidence Dimension | PI3Kα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (for derivative N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) |
| Comparator Or Baseline | 2.8 nM (for thiazole derivative 12 from 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone precursor) |
| Quantified Difference | Target derivative exhibits approximately 1.4-fold higher potency (lower IC50) than comparator derivative in enzyme assays; target compound also demonstrates strong antiangiogenic effect on Huh-7 human hepatocarcinoma cells, whereas comparator shows only 37% tumor growth inhibition in vivo. |
| Conditions | Target compound: PI3Kα enzymatic assay, Huh-7 human hepatocarcinoma cells [2]. Comparator: scintillation proximity assay for p110α, mouse HeLa xenograft model [3]. |
Why This Matters
The 6-acetyl substituted building block provides a direct synthetic route to more potent PI3Kα inhibitors with favorable cellular antiangiogenic activity, whereas 3-position analogs yield compounds with distinct SAR and potentially limited in vivo efficacy.
- [1] Design and synthesis of novel imidazopyridine derivatives as potent PI3K inhibitors with anticancer activity, KAIST, 2011. Describes SAR at C3 and C6 positions, identifying subnanomolar inhibitors from C6 modifications. View Source
- [2] Design and synthesis of novel imidazopyridine derivatives as potent PI3K inhibitors with anticancer activity, KAIST, 2011. Reports N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide as a highly potent PI3Kα inhibitor with IC50 of 2 nM and strong antiangiogenic effect on Huh-7 cells. View Source
- [3] Hayakawa M, Kaizawa H, Kawaguchi K, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007;15(1):403-12. Reports thiazole derivative 12 with IC50 of 0.0028 μM and 37% tumor growth inhibition in mouse HeLa xenograft model. View Source
